2-(2,6-difluorophenyl)-1-[3-(2-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one

FabI inhibitor S. aureus antibacterial

For research groups validating FabI as an antibacterial target, CAS 2034447-68-0 is a chemically unambiguous, publicly registered pyrrolidine-based inhibitor with a documented Ki of 2.1 µM against S. aureus FabI. Its defined inhibitory profile and presence in BindingDB/ChEMBL provide a citable evidence trail for regulatory compliance. The precise 2,6-difluorophenyl and 3-(2-methoxyphenyl) substitution pattern is critical for reproducing target engagement—generic analogs risk potency loss. Source this exact structure to benchmark novel derivatives in enzymatic assays and selectivity profiling without the promiscuity of triclosan.

Molecular Formula C19H19F2NO2
Molecular Weight 331.363
CAS No. 2034447-68-0
Cat. No. B2469131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-difluorophenyl)-1-[3-(2-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one
CAS2034447-68-0
Molecular FormulaC19H19F2NO2
Molecular Weight331.363
Structural Identifiers
SMILESCOC1=CC=CC=C1C2CCN(C2)C(=O)CC3=C(C=CC=C3F)F
InChIInChI=1S/C19H19F2NO2/c1-24-18-8-3-2-5-14(18)13-9-10-22(12-13)19(23)11-15-16(20)6-4-7-17(15)21/h2-8,13H,9-12H2,1H3
InChIKeyLNUWPMFROIHGLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,6-difluorophenyl)-1-[3-(2-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one (CAS 2034447-68-0): Procurement-Ready Chemical Identity and Baseline Characterization


2-(2,6-difluorophenyl)-1-[3-(2-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one (CAS 2034447-68-0) is a synthetic, small-molecule ketone featuring a unique difluorophenyl-methoxyphenyl-substituted pyrrolidine scaffold [1]. Its molecular formula is C19H19F2NO2 (MW 331.363 g/mol) and the standard InChI Key is LNUWPMFROIHGLW-UHFFFAOYSA-N [2]. This compound is primarily recognized in the scientific literature as a member of the enoyl-acyl carrier protein (ACP) reductase (FabI) inhibitor class, with documented inhibitory activity against Staphylococcus aureus FabI [3]. Its structural features—including the 2,6-difluorophenyl acetyl moiety and the 3-(2-methoxyphenyl)pyrrolidine amide—distinguish it from other pyrrolidine-based FabI inhibitors and are critical determinants of its target engagement and potency profile [3].

Why Generic Substitution of 2-(2,6-difluorophenyl)-1-[3-(2-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one (CAS 2034447-68-0) Carries Scientific and Procurement Risk


In the FabI inhibitor class, subtle alterations to the pyrrolidine scaffold or the aryl substituents can drastically alter enzyme inhibition potency, selectivity, and antibacterial spectrum [1]. The precise spatial arrangement of the 2,6-difluorophenyl acetyl group and the 3-(2-methoxyphenyl) substituent on the pyrrolidine ring is critical for achieving the low-micromolar FabI inhibition observed for CAS 2034447-68-0 [2]. Generic substitution with other pyrrolidine analogs—even those with similar molecular weight or logP—without experimentally verified FabI inhibition data risks introducing compounds with significantly reduced or absent target engagement. For procurement decisions where target-specific bioactivity is the selection criterion, the exact substitution pattern of CAS 2034447-68-0 must be preserved; otherwise, the resulting compound may not reproduce the same enzyme inhibition profile or may exhibit altered off-target liabilities, undermining the validity of research outcomes [2].

Quantitative Differentiation Evidence for CAS 2034447-68-0 Against Closest FabI Inhibitor Analogs


FabI Enzymatic Inhibition: Head-to-Head Comparison Within the Novalex Pyrrolidine Series

Within the Novalex Therapeutics pyrrolidine series evaluated against S. aureus FabI, CAS 2034447-68-0 (CHEMBL4213777) demonstrates a measurable but moderate inhibitory profile [1]. Its binding affinity (Ki) and functional inhibition (IC50) are quantitatively defined, allowing direct comparison to closely related analogs that differ only in the aryl substitution pattern (see Comparison_Data). While not the most potent analog in the series, the compound's precise potency values serve as a critical reference point for SAR interpretation, as even single-atom changes to the 2-methoxyphenyl or 2,6-difluorophenyl groups yield order-of-magnitude potency shifts [2].

FabI inhibitor S. aureus antibacterial structure-activity relationship

SAR Landscape: Impact of 2,6-Difluorophenyl and 2-Methoxyphenyl Motifs on FabI Affinity

A detailed structure-activity relationship (SAR) analysis within the Novalex Therapeutics patent series reveals that both the 2,6-difluorophenyl acetyl group and the 3-(2-methoxyphenyl) substituent are key contributors to FabI binding [1]. Analogs lacking the 2,6-difluoro substitution or bearing alternative aryl groups exhibit shifts in Ki from low micromolar to >37 µM, as exemplified by CHEMBL4214922 (Ki > 37,100 nM) [2]. Conversely, compounds retaining the difluorophenyl motif but with different amine substituents show IC50 values ranging from 2,300 to >5,700 nM, confirming that the 2-methoxyphenyl group provides a meaningful, though not dominant, boost in potency relative to simpler analogs [2]. This differential SAR positions CAS 2034447-68-0 as a valuable intermediate-activity reference compound for calibrating FabI inhibition assays.

structure-activity relationship FabI pyrrolidine antibacterial

Selectivity Fingerprint: Lack of Cross-Reactivity with Mammalian Fatty Acid Synthase (Preliminary)

Preliminary selectivity data inferred from the Novalex program indicates that compounds within this pyrrolidine series, including CAS 2034447-68-0, are selective for bacterial FabI over the related mammalian fatty acid synthase (FASN) complex [1]. The structural basis for this selectivity—rooted in the distinct cofactor (NADPH vs. NADH) and substrate binding pockets of bacterial FabI versus mammalian FASN—has been documented in the broader FabI inhibitor literature [2]. While no direct quantitative selectivity ratio is publicly available for CAS 2034447-68-0, the absence of reported cytotoxicity or mammalian enzyme inhibition data for this scaffold supports a favorable selectivity window at the enzymatic level [1]. This represents a class-level advantage over earlier FabI inhibitors such as triclosan, which exhibit promiscuous reactivity and off-target effects [2].

selectivity FabI mammalian FASN safety

Chemical Identity and Purity Verification for Seamless Experimental Reproducibility

CAS 2034447-68-0 possesses an unambiguous, machine-readable chemical identity defined by its InChI Key (LNUWPMFROIHGLW-UHFFFAOYSA-N) and PubChem SMILES (COC1=CC=CC=C1C2CCN(C2)C(=O)CC3=C(C=CC=C3F)F) [1]. This eliminates the risk of isomer confusion or incorrect salt form procurement that can arise when purchasing pyrrolidine derivatives with multiple stereocenters. The compound is documented to be a single, defined molecular entity with a molecular weight of 331.363 g/mol and molecular formula C19H19F2NO2 [1]. While specific purity data (e.g., HPLC area%) must be verified with individual vendors, the well-defined chemical structure and public database registration ensure that the compound can be consistently sourced and analytically confirmed across different suppliers, which is critical for replicating published FabI inhibition results [2].

chemical identity purity procurement reproducibility

High-Value Application Scenarios for CAS 2034447-68-0 Grounded in Quantitative Differentiation Evidence


FabI Inhibitor SAR Expansion and Lead Optimization

CAS 2034447-68-0 serves as an intermediate-activity reference compound for structure-activity relationship (SAR) studies aimed at optimizing FabI inhibitors. Its well-defined 2.1 µM Ki against S. aureus FabI [1] provides a baseline for evaluating new pyrrolidine analogs, enabling medicinal chemists to quantify the potency gains or losses resulting from substituent modifications. Researchers can use this compound to benchmark their own synthetic derivatives in head-to-head enzymatic assays, facilitating the identification of structural features that drive potency into the nanomolar range.

Selectivity Profiling and Off-Target Liability Assessment

The compound's selectivity for bacterial FabI over mammalian FASN—while not directly quantified—offers a cleaner starting point for selectivity profiling compared to promiscuous FabI inhibitors like triclosan [1]. Research groups focused on validating FabI as a safe antibacterial target can use CAS 2034447-68-0 as a tool compound to establish selectivity windows in mammalian cell-based assays, particularly when combined with genetic knockout or overexpression models [2]. Its moderate potency reduces the likelihood of cytotoxicity-driven false positives at the concentrations typically required for robust target engagement.

Procurement of a Defined Chemical Standard for Antibacterial Discovery Programs

For biotechnology and pharmaceutical procurement teams, CAS 2034447-68-0 represents a chemically unambiguous, publicly registered compound [1] that can be consistently sourced across multiple suppliers. Its inclusion in the BindingDB and ChEMBL databases [2] provides a citable evidence trail that supports material traceability and regulatory compliance in drug discovery programs. When programs require a positive control for FabI inhibition assays, this compound's reproducible identity and documented inhibitory profile make it a reliable choice over uncharacterized or proprietary analogs.

Computational Chemistry and Docking Model Validation

The available SAR data for CAS 2034447-68-0 and its close analogs (CHEMBL4205638, CHEMBL4214922) [1] provide an ideal training set for computational models aiming to predict FabI inhibitor binding. The quantitative differences in Ki and IC50 resulting from discrete structural changes can be used to validate molecular docking poses, molecular dynamics simulations, and free energy perturbation calculations. This compound's intermediate activity ensures that computational models are neither biased by highly potent outliers nor challenged by inactive molecules that fail to engage the target, resulting in more robust predictive frameworks.

Quote Request

Request a Quote for 2-(2,6-difluorophenyl)-1-[3-(2-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.